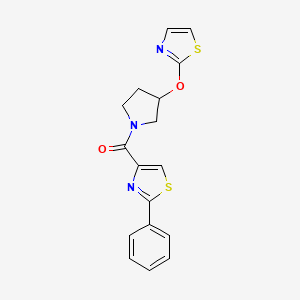
(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It’s part of a class of compounds known as alkylaminophenols , which have been used frequently in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FTIR, UV, NMR, and UV-Vis spectrometry . These techniques can provide information about the compound’s electronic and structural properties, including bond lengths, dihedral and bond angles, HOMO and LUMO energies, and more .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to (2-Phenylthiazol-4-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone have been synthesized and characterized through various spectroscopic techniques. The synthesis involves the use of Density Functional Theory (DFT) calculations to understand the structural properties and vibrational spectra, which aids in the interpretation of their molecular structure and stability. These studies often focus on novel synthetic routes and the optimization of conditions for obtaining these compounds with high purity and yield. For example, Shahana and Yardily (2020) discussed the synthesis, spectral characterization, DFT, and docking studies of related thiazolyl and thiophene compounds, highlighting the importance of structural optimization and analysis for understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Biological Screening and Potential Applications
The synthesized compounds have been screened for various biological activities, including antimicrobial and antitumor effects. Organotin(IV) complexes derived from similar compounds have shown promising antibacterial activities against a range of pathogens, suggesting potential applications as drugs (Singh, Singh, & Bhanuka, 2016). Additionally, novel derivatives have been evaluated for their antimicrobial activity, with some showing comparable activity to standard drugs, indicating their potential in therapeutic applications (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Docking Studies
Molecular docking studies are carried out to predict the interaction between these compounds and biological targets, providing insights into their mechanism of action. These studies help in understanding how modifications in the molecular structure can influence biological activity, aiding the design of more effective compounds with specific biological properties. Shahana and Yardily's work includes molecular docking to explore the antibacterial properties of synthesized compounds, contributing to the understanding of their potential as antibacterial agents (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQDAJPXCBQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

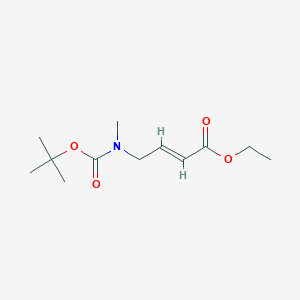
![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
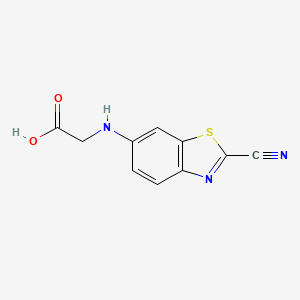
![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)
![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)
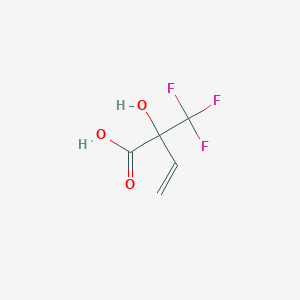
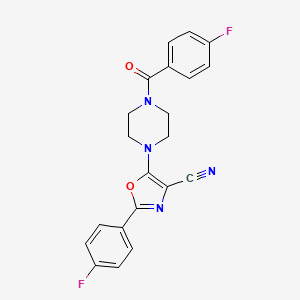
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)
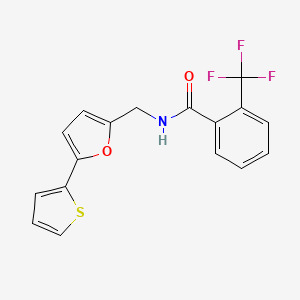

![N-(2-ethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2867988.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)
